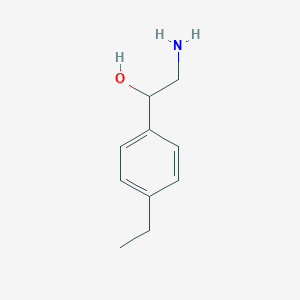

2-Amino-1-(4-ethylphenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-ethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZKPKJTDGAEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588037 | |

| Record name | 2-Amino-1-(4-ethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133562-39-7 | |

| Record name | 2-Amino-1-(4-ethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1 4 Ethylphenyl Ethan 1 Ol and Its Derivatives

General Synthetic Routes and Strategies

Several general methodologies are employed for the synthesis of 2-amino-1-(4-ethylphenyl)ethan-1-ol and related structures. These strategies often involve the transformation of precursor ketones or the formation of the amino alcohol functionality through addition reactions.

Reduction-Based Syntheses from Precursor Ketones (e.g., 2-Amino-1-(4-ethylphenyl)ethan-1-one)

A primary and widely utilized method for synthesizing this compound is the reduction of the corresponding α-amino ketone, 2-amino-1-(4-ethylphenyl)ethan-1-one. smolecule.com The carbonyl group of the ketone is reduced to a hydroxyl group, yielding the desired amino alcohol. This transformation can be achieved using various reducing agents.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These hydride reagents readily donate a hydride ion to the electrophilic carbonyl carbon, followed by protonation to form the alcohol.

The general reaction is as follows:

C₁₀H₁₃NO + [Reducing Agent] → C₁₀H₁₅NO

(2-Amino-1-(4-ethylphenyl)ethan-1-one) (this compound)

The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For instance, while LiAlH₄ is a powerful reducing agent, it is also highly reactive and requires anhydrous conditions. Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695).

Table 1: Comparison of Common Reducing Agents for α-Amino Ketone Reduction

| Reducing Agent | Formula | Typical Solvents | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Milder, more selective, can be used in protic solvents. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Very powerful, reduces a wide range of functional groups, requires careful handling. |

Ammonia (B1221849) Addition Reactions in Amino Alcohol Formation

The formation of amino alcohols can also be achieved through the addition of ammonia to precursor molecules. youtube.com One such strategy involves the ring-opening of epoxides with ammonia. While not a direct synthesis of this compound from a simple precursor, this method is a fundamental approach to creating the amino alcohol functional group. In a related context, the reaction of 1,5-dibromopentane (B145557) with ammonia in a methanolic solution in the presence of potassium carbonate illustrates the nucleophilic substitution capability of ammonia to form amines. youtube.com

Another relevant approach is the Strecker synthesis, which traditionally produces α-amino acids from aldehydes, ammonia, and hydrogen cyanide, followed by hydrolysis. smolecule.com A variation of this could potentially be adapted for amino alcohol synthesis. The ammonia-involved formose-like reaction is another pathway that uses aldehydes and ammonia to produce amino acids and could be conceptually extended. acs.org

Condensation Reaction Approaches

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. libretexts.org The formation of an amide bond through the reaction of a carboxylic acid and an amine is a classic example of a condensation reaction and is central to the formation of proteins from amino acids. unizin.org

While not a direct single-step synthesis for this compound, condensation principles are applied in multi-step synthetic sequences. For instance, a precursor molecule could be assembled through a condensation reaction before subsequent transformations to yield the target amino alcohol.

Stereoselective and Enantioselective Synthesis

Due to the presence of a chiral center at the carbon bearing the hydroxyl and amino groups, the stereoselective synthesis of this compound is of significant interest, particularly for pharmaceutical applications where a single enantiomer is often desired.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. okayama-u.ac.jp This technique utilizes a chiral catalyst to favor the formation of one enantiomer over the other.

Ruthenium-based catalysts are particularly effective for the asymmetric hydrogenation of ketones. acs.orgnih.gov Chiral ruthenium(II) complexes, often in combination with chiral diphosphine and diamine ligands, have demonstrated high enantioselectivity in the reduction of α-amino ketones. acs.orggoogle.com

The general approach involves the hydrogenation of an optionally substituted 2-aminoacetophenone (B1585202) in the presence of a chiral ruthenium catalyst. google.com The catalyst complex is typically prepared in situ from a ruthenium source and a chiral ligand under an inert or hydrogen atmosphere. google.com The reaction is sensitive to conditions such as temperature, pressure, and the choice of solvent and base. google.com

A notable example is the use of chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes. nih.gov These catalysts, initially developed for asymmetric transfer hydrogenation, have been successfully applied to asymmetric hydrogenation using hydrogen gas. nih.gov The reaction can be performed under acidic conditions, which is advantageous for base-sensitive substrates. nih.gov

Table 2: Key Parameters in Ruthenium-Catalyzed Asymmetric Hydrogenation

| Parameter | Typical Range/Conditions | Impact on Reaction |

| Catalyst | Chiral Ru(II) complexes with ligands like BINAP, diphosphine/diamine | Determines enantioselectivity and efficiency. |

| Substrate-to-Catalyst Ratio | 500:1 to 100,000:1 google.com | Affects catalyst loading and process economics. |

| Temperature | 0°C to 100°C google.com | Influences reaction rate and selectivity. |

| Hydrogen Pressure | Atmospheric to high pressure | Drives the hydrogenation reaction. |

| Solvent | Methanol, Ethanol, 2-Propanol | Can affect catalyst solubility and activity. |

The development of these stereoselective methods is crucial for accessing enantiomerically pure this compound and its derivatives, which are important intermediates in the synthesis of biologically active compounds.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and efficient method for the enantioselective reduction of prochiral ketones to chiral alcohols. This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor. For the synthesis of this compound, the corresponding α-aminoketone is reduced.

Ruthenium-based catalysts, particularly those with chiral diamine or amino alcohol ligands, have proven highly effective for this transformation. acs.orgrug.nl The reaction is often carried out using a mixture of formic acid and triethylamine (B128534) (HCOOH/TEA) or isopropanol (B130326) as the hydrogen source. acs.orgpsu.edu These conditions are generally mild and avoid the need for high-pressure hydrogen gas, making the process more practical for industrial applications. scihorizon.com

The mechanism involves the formation of a metal-hydride species which then transfers a hydride to the ketone carbonyl group in a stereoselective manner, dictated by the chiral environment of the catalyst. rug.nl The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the ligand, the catalyst loading, the solvent, and the temperature. organic-chemistry.orgdiva-portal.org Optimization of these parameters can lead to high yields and excellent enantiomeric excess (ee), often exceeding 99%. acs.orgdicp.ac.cn For instance, studies on similar aromatic ketones have shown that decreasing the catalyst load can be achieved without significant loss of conversion or enantioselectivity, enhancing the process's economic viability. acs.org

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Ru(II)-TsDPEN | HCOOH/TEA | >95 | 99 | researchgate.net |

| 1-(4-methoxyphenyl)ethan-1-one | RuCl[(S,S)-Teth-TsDpen] | HCOOH/TEA | 94 | >99.9 | acs.org |

| 1-Tetralone | (1R,2S)-1-amino-2-indanol/ [RuCl2(p-cymene)]2 | i-PrOH | 40 | 98 | psu.edu |

| N-phosphinyl ketimine | (1S,2R)-1-amino-2-indanol/ [RuCl2(p-cymene)]2 | i-PrOH | Good | up to 82 | mdpi.com |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry in synthesis. publish.csiro.au A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of 1,2-amino alcohols like this compound, oxazolidinone auxiliaries, popularized by Evans, are particularly useful. wikipedia.orgsantiago-lab.com The synthesis typically begins by acylating a chiral oxazolidinone, for example, with a derivative of 4-ethylphenylacetic acid. The resulting imide can then undergo a stereoselective reaction, such as an aldol (B89426) reaction or an alkylation, to introduce the required functional groups with high diastereoselectivity. wikipedia.orgorganicchemistrydata.org The stereochemical outcome is controlled by the steric bulk of the substituents on the oxazolidinone, which directs the approach of the incoming reagents. wikipedia.org

Another approach involves the use of sulfoxide-based chiral auxiliaries. For instance, an enantiomerically pure arylsulfinyl group can direct the addition of nucleophiles to imines, leading to the formation of chiral amines with high stereoselectivity. mdpi.com

The final step is the cleavage of the auxiliary, which can be achieved under various conditions (e.g., hydrolysis with lithium hydroperoxide or reduction with lithium borohydride) to yield the desired enantiomerically enriched amino alcohol. publish.csiro.ausantiago-lab.com While effective, this method requires additional steps for the attachment and removal of the auxiliary. nih.gov

Chiral Resolution Methods for Racemic Mixtures

When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture (an equal mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers.

A widely used and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org Commonly used resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. wikipedia.orglibretexts.org

The reaction between the racemic amine (a mixture of R and S enantiomers) and a single enantiomer of a chiral acid (e.g., D-tartaric acid) produces a mixture of two diastereomeric salts: (R-amine•D-acid) and (S-amine•D-acid). Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rsc.orgnih.gov One diastereomer will typically crystallize out of a suitable solvent, while the other remains in solution. rsc.org After separation by filtration, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the acid. wikipedia.org The choice of resolving agent and crystallization solvent is crucial for efficient separation and is often determined empirically. researchgate.net

Chromatographic methods offer a powerful alternative for the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most common techniques. chromatographyonline.comphenomenex.com

CSPs are designed with a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and these complexes have different binding energies. csfarmacie.cz This difference in interaction leads to different retention times on the column, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. chromatographyonline.com In SFC, carbon dioxide is used as the main mobile phase, often with an alcohol co-solvent (modifier) like methanol or ethanol. chromatographyonline.comresearchgate.net SFC is often faster and uses less toxic solvents than normal-phase HPLC. chromatographyonline.com The separation can be optimized by adjusting parameters such as the mobile phase composition, temperature, and pressure. researchgate.net For basic amines, the addition of a small amount of an amine additive (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and achieve good resolution. chromatographyonline.com

| Technique | Principle | Common Chiral Selector/Agent | Advantages | Considerations |

|---|---|---|---|---|

| Diastereomeric Salt Recrystallization | Separation based on differential solubility of diastereomeric salts. wikipedia.org | Tartaric Acid, Mandelic Acid libretexts.org | Scalable, cost-effective for large quantities. wikipedia.org | Requires screening of resolving agents and solvents; can be labor-intensive. wikipedia.org |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). csfarmacie.cz | Polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD). | High resolution, applicable to a wide range of compounds. phenomenex.com | Can be costly, solvent consumption. |

| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. chromatographyonline.com | Polysaccharide derivatives, Pirkle-type phases. | Fast separations, reduced organic solvent use, "greener" method. chromatographyonline.com | Requires specialized instrumentation. chromatographyonline.com |

Enzymatic Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. ucl.ac.uk Enzymes can operate under mild conditions and often exhibit exceptional enantioselectivity, making them ideal for producing chiral compounds like this compound. nih.gov

One common enzymatic approach is the asymmetric reduction of a prochiral ketone precursor using ketoreductases (KREDs) or alcohol dehydrogenases. These enzymes, often from microorganisms like Rhodococcus or engineered E. coli, use a cofactor such as NADPH or NADH to deliver a hydride with high stereocontrol, yielding the desired alcohol enantiomer with high ee. mdpi.com

Another powerful enzymatic strategy involves the use of transaminases (TAs). A transaminase can catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. ucl.ac.uk For the synthesis of this compound, a hydroxyketone precursor could be converted directly into the chiral amino alcohol. The combination of a transketolase (to form a C-C bond asymmetrically) and a transaminase in a cascade reaction has been shown to be an efficient route to various chiral amino alcohols. nih.govacs.org

Amine dehydrogenases (AmDHs) have also been engineered for the asymmetric reductive amination of α-hydroxy ketones, using inexpensive ammonia as the amine source, providing a direct and atom-economical route to chiral 1,2-amino alcohols. frontiersin.org These biocatalytic processes can be performed using whole cells or isolated enzymes and are often amenable to process optimization for large-scale production. ucl.ac.ukmdpi.com

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound is crucial for making its production efficient, cost-effective, and sustainable, particularly for industrial-scale manufacturing. Key areas of optimization include catalyst efficiency, reaction conditions, and downstream processing.

In asymmetric transfer hydrogenation, a primary goal is to minimize the loading of the expensive ruthenium catalyst while maintaining high yield and enantioselectivity. acs.org Studies have shown that for similar reactions, catalyst loading can sometimes be reduced to as low as 0.1-0.2 mol% without compromising the outcome. acs.orgscihorizon.com Reaction kinetics can be studied to understand the influence of substrate, product, and reagent concentrations, allowing for the optimization of batch reactor productivity. rug.nl The choice of hydrogen donor and solvent system is also critical; for example, using aqueous formic acid/triethylamine or isopropanol/water mixtures can enhance reaction rates and provide a more environmentally friendly process. organic-chemistry.org

For resolution methods like diastereomeric salt formation, optimization involves the systematic screening of chiral resolving agents and solvents to find the combination that gives the highest resolution efficiency and yield in a single crystallization step. nih.gov This minimizes the need for multiple, tedious recrystallizations.

In chromatographic separations, process optimization focuses on increasing throughput for preparative-scale purification. This can involve coupling achiral and chiral columns in SFC to remove both enantiomeric and achiral impurities in a single run. americanpharmaceuticalreview.com Method parameters such as co-solvent choice, additive concentration, temperature, and backpressure are fine-tuned to maximize resolution and minimize cycle time. researchgate.net

Investigation of Catalyst Systems and Ligand Design

The enantioselective synthesis of 2-amino-1-arylethanol derivatives is heavily reliant on the development of sophisticated catalyst systems. The core of these systems typically consists of a metal center and a chiral ligand, where the ligand's structure is meticulously designed to create a specific asymmetric environment around the metal. This environment dictates the stereochemical outcome of the reaction, enabling the preferential formation of one enantiomer over the other.

Key metal catalysts employed in these syntheses include ruthenium, rhodium, zinc, and silver. nih.govnih.govacs.org The effectiveness of these metals is profoundly influenced by the chiral ligands they are paired with. Privileged ligand families, such as bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX), are frequently utilized due to their modular design, which allows for systematic tuning of their steric and electronic properties. nih.govbeilstein-journals.org For instance, the introduction of sterically demanding aryl groups on the ligand backbone can prevent catalyst oligomerization and enhance enantioselectivity. bohrium.com

A notable example is the asymmetric transfer hydrogenation (ATH) of α-amino ketones to produce chiral amino alcohols. In this context, ruthenium catalysts paired with diamine-based ligands have demonstrated exceptional performance. Research has shown that subtle modifications to the ligand structure, such as the type of sulfonylamide group (mesyl vs. tosyl) or the nature of the linker, can significantly impact the enantiomeric ratio (er) of the product. acs.org The catalyst RuCl(S,S)-Teth-TsDpen, for example, provided a superior enantiomeric ratio of 99.3:0.7 in the hydrogenation of a model substrate. acs.org This highlights the power of rational ligand design, where structure-activity relationships are established to guide the development of more efficient catalysts. nih.gov

The choice of catalyst extends beyond transition metals. Lewis acids like Zinc Chloride (ZnCl₂) have also been optimized for reactions involving amino alcohol derivatives, where the substrate itself can act as a bidentate ligand for the metal center. nih.gov

| Catalyst / Ligand | Reaction Type | Enantiomeric Ratio (er) / Yield | Reference |

|---|---|---|---|

| RuCl(S,S)-Ms-DENEB (3i) | Asymmetric Transfer Hydrogenation | 97:3 er | acs.org |

| RuCl(S,S)-Ts-DENEB (3j) | Asymmetric Transfer Hydrogenation | 96:4 er | acs.org |

| RuCl(S,S)-Teth-MsDpen (3k) | Asymmetric Transfer Hydrogenation | 98:2 er | acs.org |

| RuCl(S,S)-Teth-TsDpen (3l) | Asymmetric Transfer Hydrogenation | 99.3:0.7 er | acs.org |

| ZnCl₂ | Cyclizative Rearrangement | 55% Yield | nih.gov |

| [Rh(COD)Cl]₂ / (R,R)-TsDPEN | Asymmetric Transfer Hydrogenation | Initial Testing Catalyst | acs.org |

Impact of Reaction Media and Solvent Effects

The reaction medium, encompassing the solvent and any additives, plays a critical role in the synthesis of this compound and its derivatives. The solvent's properties, such as polarity and boiling point, can influence reaction rates, catalyst stability, and product solubility, which in turn affects yield and ease of purification.

Methanol is frequently chosen as a solvent, particularly in hydrogenation reactions, due to its polarity which can stabilize polar intermediates formed during the catalytic cycle. acs.org Its low boiling point also simplifies its removal during the post-reaction workup. In some cases, solvent screening is performed to identify the optimal medium. For instance, in a ZnCl₂-catalyzed reaction, 1,2-dichloroethane (B1671644) (DCE) was found to provide a better yield compared to other solvents like Toluene or Acetonitrile. nih.gov

The reaction medium is often more complex than a single solvent. In asymmetric transfer hydrogenation, a mixture of formic acid and triethylamine (HCOOH/TEA) is commonly used as an azeotropic hydrogen source. acs.org Additives can also be crucial for catalyst performance; for example, triethylamine may be added to prevent the poisoning of a catalyst by HCl when starting from a hydrochloride salt.

Furthermore, in line with the principles of green chemistry, water has been explored as a reaction medium. Photoredox-catalyzed reactions for the synthesis of 1,2-amino alcohols have been successfully conducted in water, which is degassed to ensure an inert atmosphere for the reaction. rsc.org Similarly, reactions in aqueous ethanol (50% EtOH) have been reported, demonstrating that polar, protic, and environmentally benign solvents can be effective. aablocks.com The final isolation of the product often involves crystallization from a suitable solvent system, such as methanol/water or acetone, after neutralization of the reaction mixture. acs.orgprepchem.com

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | Toluene | 80 | 45 | nih.gov |

| ZnCl₂ | DCE | 80 | 55 | nih.gov |

| ZnCl₂ | MeCN | 80 | 31 | nih.gov |

| InCl₃ | 50% EtOH | 40 | 95 | aablocks.com |

| [Ir(ppy)₂dtbbpy]PF₆ | Water | Room Temp. | 76 | rsc.org |

Optimization of Reaction Parameters and Conditions

Beyond the catalyst and solvent, the fine-tuning of other reaction parameters such as temperature, catalyst loading, and reaction time is essential for maximizing the yield and selectivity of the synthesis. Optimization studies are a routine part of developing a robust synthetic protocol.

Temperature is a critical variable. For many catalytic processes, increasing the temperature can enhance the reaction rate. For example, in the synthesis of chiral 1,2-amino alcohols via ATH, the reaction mixture was heated to 60–65 °C. acs.org In a different, ZnCl₂-catalyzed synthesis, the optimal temperature was found to be 100 °C, with lower temperatures resulting in reduced yields. nih.gov However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts, necessitating a careful balance. aablocks.comru.nl

Catalyst loading is another key parameter optimized to be as low as possible for economic and environmental reasons, without compromising the reaction efficiency. Successful syntheses have been reported with catalyst loadings ranging from 0.15 mol% to 20 mol%, depending on the specific catalytic system and substrates. nih.govacs.orgaablocks.com

Reaction time must also be carefully controlled. The reaction is typically monitored (e.g., by TLC or LCMS) until the starting material is consumed. nih.govacs.org Allowing the reaction to proceed for too long can sometimes lead to the decomposition of the desired product. ru.nl For instance, a Ru-catalyzed ATH was run for 20 hours to ensure completion, while other syntheses might be complete in as little as 20 minutes under ultrasound irradiation or after a few hours at elevated temperatures. acs.orgaablocks.com

| Parameter Varied | Catalyst | Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Catalyst Loading | ZnCl₂ | 10 mol% | 65 | nih.gov |

| Catalyst Loading | ZnCl₂ | 20 mol% | 78 | nih.gov |

| Temperature | ZnCl₂ (20 mol%) | 80 °C | 55 | nih.gov |

| Temperature | ZnCl₂ (20 mol%) | 100 °C | 78 | nih.gov |

| Temperature | ZnCl₂ (20 mol%) | 120 °C | 78 | nih.gov |

| Temperature | InCl₃ (20 mol%) | 20 °C | ~85 | aablocks.com |

| Temperature | InCl₃ (20 mol%) | 40 °C | 95 | aablocks.com |

| Temperature | InCl₃ (20 mol%) | 60 °C | 95 | aablocks.com |

Chemical Reactivity and Organic Transformations of 2 Amino 1 4 Ethylphenyl Ethan 1 Ol

Fundamental Reaction Types

The reactivity of 2-Amino-1-(4-ethylphenyl)ethan-1-ol is characterized by transformations typical of primary amines, secondary alcohols, and substituted benzenes.

The amino and hydroxyl groups of this compound can be selectively or simultaneously oxidized depending on the reagents and reaction conditions. The secondary alcohol is susceptible to oxidation to form a ketone, while the primary amine can be oxidized to various nitrogen-containing functional groups.

The oxidation of the secondary alcohol to the corresponding ketone, 2-amino-1-(4-ethylphenyl)ethan-1-one, is a common transformation. This can be achieved using a variety of oxidizing agents. For instance, electrochemical oxidation provides a method for such transformations, often proceeding through an iminium intermediate. researchgate.net Metal-catalyzed oxidations, for example with rhodium complexes, are also effective for converting alcohols to ketones. acs.org

The primary amino group can be oxidized to an amine oxide using reagents like hydrogen peroxide. More vigorous oxidation can lead to the formation of nitro compounds, though this typically requires harsher conditions. The electrochemical oxidation of amino alcohols can initiate with a one-electron oxidation at the nitrogen atom, forming a radical cation intermediate. researchgate.net

| Reaction Type | Functional Group | Reagent/Condition | Product | Reference |

| Alcohol Oxidation | Secondary Hydroxyl | Electrochemical Oxidation, Metal Catalysts (e.g., Rh) | 2-Amino-1-(4-ethylphenyl)ethan-1-one | researchgate.net, acs.org |

| Amine Oxidation | Primary Amino | Hydrogen Peroxide (H₂O₂) | Corresponding Amine Oxide |

Reduction reactions of this compound can target the hydroxyl group or the aromatic ring. The hydroxyl group can be reduced to an alkane, effectively removing the oxygen functionality, though this is a challenging transformation requiring specific reagents. Catalytic hydrogenation, a common reduction method, can reduce the aromatic ring under high pressure and temperature, although the conditions can also affect other functional groups. A more common transformation is the reductive amination of the corresponding ketone to re-form the amino alcohol. acs.org

| Reaction Type | Functional Group | Reagent/Condition | Product | Reference |

| Deoxygenation | Secondary Hydroxyl | Harsh reducing agents | 2-(4-Ethylphenyl)ethanamine | |

| Aromatic Ring Hydrogenation | Phenyl Ring | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-Amino-1-(4-ethylcyclohexyl)ethan-1-ol |

Both the amino and hydroxyl groups are nucleophilic and can participate in substitution reactions. The amino group, being a primary amine, can readily react with alkyl halides or other electrophiles to form secondary or tertiary amines. uniurb.it

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For example, reaction with thionyl chloride (SOCl₂) would replace the -OH group with a chlorine atom. Alternatively, under Mitsunobu reaction conditions, the alcohol can be directly substituted by a nucleophile with inversion of stereochemistry. acs.org These reactions are fundamental for introducing a wide variety of functional groups at this position. The general mechanism for nucleophilic substitution can be either Sₙ1 or Sₙ2, depending on the substrate, nucleophile, and reaction conditions. libretexts.org

| Reaction | Functional Group | Reagent | Product Type | Reference |

| N-Alkylation | Primary Amino | Alkyl Halide (R-X) | Secondary Amine | uniurb.it |

| O-Substitution | Secondary Hydroxyl | Thionyl Chloride (SOCl₂) | Chloro-derivative | |

| Mitsunobu Reaction | Secondary Hydroxyl | DEAD, PPh₃, Nu-H | Substituted product (with inversion) | acs.org |

Reaction Mechanisms and Intermediate Studies

The reactions of this compound proceed through various well-established mechanisms and intermediates.

Oxidation: Electrochemical oxidation of similar amino alcohols has been shown to proceed via the initial formation of a nitrogen-centered radical cation. researchgate.net This is followed by deprotonation and further oxidation to generate an electrophilic iminium ion intermediate, which can then be attacked by a nucleophile (like water) or undergo other transformations. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution at the carbinol carbon can occur via Sₙ1 or Sₙ2 mechanisms. An Sₙ1 reaction would involve the formation of a carbocation intermediate after the hydroxyl group is protonated and leaves as water. acs.org This is more likely under acidic conditions. The Sₙ2 mechanism involves a backside attack by a nucleophile in a single, concerted step. libretexts.org

Rearrangements: Under certain conditions, intermediates derived from this compound could undergo rearrangements. For example, Wagner-Meerwein rearrangements can occur in cationic intermediates, while other polar or radical rearrangements are also known in related systems. cemm.at

Derivatization Strategies and Functional Group Interconversions

The presence of two reactive functional groups makes this compound an excellent scaffold for derivatization.

N-Acylation: The primary amino group can be easily acylated using acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce new functionalities.

O-Alkylation/O-Acylation: The hydroxyl group can be converted into an ether via Williamson ether synthesis or esterified to form an ester.

Cyclization Reactions: The dual functionality of the molecule allows for intramolecular cyclization to form various heterocyclic structures. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a cyclic carbamate (B1207046) (an oxazolidinone). researchgate.net Reaction with an aldehyde or ketone can form an oxazolidine (B1195125) ring. researchgate.net These reactions are valuable for creating structurally complex molecules from a simple starting material.

Role in Advanced Organic Transformations (e.g., Coupling Reactions, Click Chemistry, Schiff Base Formation)

The structure of this compound can be modified using modern cross-coupling reactions. While the parent compound is not typically used directly in palladium-catalyzed cross-coupling, its derivatives are. For example, if the phenyl ring were halogenated, it could participate in Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the alcohol functionality itself can be used in coupling reactions. For instance, base-catalyzed cross-coupling of primary and secondary alcohols can form β-alkylated secondary alcohols, a reaction that proceeds through radical and ketone intermediates. ias.ac.in

While there is limited direct evidence of this compound in classical copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, its functional groups can be easily modified to introduce either an azide (B81097) or a terminal alkyne. For example, the hydroxyl group could be converted to an azide via a two-step process (tosylation followed by substitution with sodium azide). This azido (B1232118) derivative could then be "clicked" with an alkyne-containing molecule, demonstrating the utility of this compound as a scaffold for building more complex structures via click chemistry. nih.gov

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netsci-hub.se This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. sci-hub.seresearchgate.net The resulting Schiff bases are versatile intermediates themselves, useful in the synthesis of various heterocyclic compounds and as ligands for metal complexes. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Amino-1-(4-ethylphenyl)ethan-1-ol. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule's framework.

In the ¹H NMR spectrum, the protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as a characteristic AA'BB' system, presenting as two distinct doublets in the aromatic region (typically δ 7.0-7.4 ppm). The ethyl group attached to the phenyl ring would exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The benzylic proton (-CH(OH)-) is a key diagnostic signal, appearing as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent aminomethylene (-CH₂NH₂) group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The spectrum would feature signals for the two carbons of the ethyl group, the four distinct carbons of the disubstituted aromatic ring, the carbon bearing the hydroxyl group (benzylic carbon), and the carbon bearing the amino group.

For stereochemical assignment, NMR techniques in conjunction with chiral shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers of the amino alcohol, inducing chemical shift differences (ΔΔδ) that allow for the differentiation and quantification of each enantiomer in a racemic mixture nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on analogous structures such as 1-(p-tolyl)ethan-1-ol and 2-amino-1-phenylethanol. nih.govrsc.org

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Phenyl-CH₃ | δ ~1.2 ppm (t, 3H) | δ ~15 ppm |

| Phenyl-CH₂ - | δ ~2.6 ppm (q, 2H) | δ ~28 ppm |

| CH₂ NH₂ | δ ~2.8-3.1 ppm (m, 2H) | δ ~48 ppm |

| CH (OH) | δ ~4.7-4.9 ppm (dd, 1H) | δ ~72 ppm |

| Aromatic C-H (ortho to ethyl) | δ ~7.1-7.2 ppm (d, 2H) | δ ~128 ppm |

| Aromatic C-H (ortho to C-OH) | δ ~7.2-7.3 ppm (d, 2H) | δ ~126 ppm |

| Aromatic C -CH₂CH₃ | N/A | δ ~144 ppm |

| Aromatic C -CH(OH) | N/A | δ ~141 ppm |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. The primary amine (N-H) stretching vibrations are expected to appear as two sharp peaks in a similar region (typically 3400-3300 cm⁻¹).

Stretching vibrations for C-H bonds in the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and ethan-1-ol backbone appear just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1100-1050 cm⁻¹ region. Aromatic C=C stretching vibrations will result in several peaks in the 1610-1450 cm⁻¹ range. Out-of-plane C-H bending for the 1,4-disubstituted ring would give rise to a strong band around 850-800 cm⁻¹. researchgate.netvscht.cz

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3400 - 3200 | Strong, Broad |

| Primary Amine (N-H) | Stretching | 3400 - 3300 | Medium, Sharp (two peaks) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Ring Stretching | 1610 - 1450 | Medium (multiple bands) |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium |

| Alcohol (C-O) | Stretching | 1100 - 1050 | Strong |

| Aromatic C-H | Out-of-plane Bending | 850 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS, UHPLC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound (C₁₀H₁₅NO), the protonated molecule ([M+H]⁺) would have a calculated exact mass of 166.1226 g/mol . Experimental verification of this mass would confirm the molecular formula.

When subjected to fragmentation (e.g., via collision-induced dissociation in MS/MS), the molecule is expected to break in predictable ways. A common fragmentation pathway for amino alcohols is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is a characteristic fragmentation for amines. nih.gov Another significant fragmentation would be the loss of a water molecule (H₂O) from the alcohol group, resulting in a fragment ion with m/z 147. Cleavage of the benzylic C-C bond can produce a stable iminium ion [CH₂NH₂]⁺ at m/z 30 or a fragment corresponding to the loss of the aminomethyl group. The most abundant fragment ion is often the benzylic cation formed by cleavage of the bond between C1 and C2, leading to a [C₉H₁₁O]⁺ ion at m/z 135.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion / Fragment | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₀H₁₆NO]⁺ | 166.12 | Protonated Molecular Ion |

| [M]⁺ | [C₁₀H₁₅NO]⁺ | 165.12 | Molecular Ion |

| [M-H₂O]⁺ | [C₁₀H₁₃N]⁺ | 147.10 | Loss of water |

| [M-CH₂NH₂]⁺ | [C₉H₁₁O]⁺ | 135.08 | α-cleavage at C1-C2 (Benzylic cation) |

| [C₈H₉]⁺ | [C₈H₉]⁺ | 105.07 | Ethylphenyl cation |

X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular conformation, bond lengths, bond angles, and, most importantly, its absolute stereochemistry. nih.gov

The analysis would reveal the precise spatial arrangement of the ethylphenyl group relative to the aminoethanol side chain. For a chiral compound like this, X-ray diffraction analysis of a crystal grown from an enantiomerically pure sample allows for the assignment of the absolute configuration at the stereocenter (the carbon atom bonded to the hydroxyl group) as either (R) or (S). This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov Co-crystallization with a known chiral host can also be used to facilitate crystallization and determine the absolute configuration of the amino alcohol. nih.govresearchgate.netscielo.br

Table 4: Typical Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/n). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Dihedral angles defining the molecular conformation. |

| Flack Parameter | A value used to confirm the absolute stereochemistry of the chiral molecule in the crystal. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. For compounds similar in structure to 2-Amino-1-(4-ethylphenyl)ethan-1-ol, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.net These calculations are crucial for predicting the molecule's stable conformation and understanding its behavior at the atomic level. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.netacs.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (e.g., HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. wuxiapptec.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. acs.orgwuxiapptec.com A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. wuxiapptec.com For related compounds, the HOMO-LUMO gap has been used to understand and predict their biological and chemical activities. researchgate.netmdpi.com The distribution of these orbitals across the molecule identifies the likely sites for nucleophilic and electrophilic attack. wuxiapptec.com

Table 1: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability (nucleophilicity). wuxiapptec.comossila.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability (electrophilicity). wuxiapptec.comossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. acs.orgwuxiapptec.com |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. uni-muenchen.dewhiterose.ac.uk This method is used to investigate intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. wisc.edu

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization. acs.org The stabilization energy associated with these interactions, often denoted as E(2), provides insight into the strength of these delocalization effects. acs.org For similar molecules, NBO analysis has been employed to understand charge transfer within the molecule and the nature of intermolecular hydrogen bonding. researchgate.netacs.org

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the regions of a molecule that are rich or poor in electron density. acs.org This is crucial for predicting how the molecule will interact with other chemical species. The MEP surface is color-coded to represent different potential values. researchgate.net

Typically, red and yellow areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. acs.orgresearchgate.net Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. acs.orgresearchgate.net Green areas signify regions of neutral potential. researchgate.net MEP analysis is a valuable tool for understanding hydrogen bonding and predicting the reactive sites of a molecule. researchgate.netacs.org

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. upertis.ac.id For flexible molecules like this compound, identifying the most stable conformer is essential for understanding its properties and biological activity. Computational methods can determine the relative energies of different conformers and the energy barriers for their interconversion. acs.org

Tautomerism, the interconversion between structural isomers, is another important aspect to consider. For molecules with functional groups like the amino and hydroxyl groups in the subject compound, different tautomeric forms may exist. acs.orgmdpi.com Theoretical calculations can predict the relative stabilities of these tautomers in different environments (gas phase or in solution), which is crucial as different tautomers can exhibit distinct chemical and physical properties. mdpi.comresearchgate.net

Theoretical Modeling of Solvent Effects (e.g., Polarizable Continuum Model (PCM))

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models are used to account for these solvent effects in computational studies. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net

This approach allows for the calculation of molecular properties, such as conformational energies and spectroscopic parameters, in a more realistic, solution-phase environment. researchgate.net Studies on similar compounds have shown that solvent effects can influence tautomeric equilibria and the positions of absorption bands in UV-Vis spectra. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Computational NMR, IR, UV-Vis)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable information on the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions of a molecule. researchgate.netresearchgate.net

By calculating these parameters and comparing them with experimental data, researchers can confirm the structure of a synthesized compound. researchgate.net For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Similarly, theoretical IR and Raman spectra can be simulated and compared with experimental spectra to aid in the assignment of vibrational modes. acs.org Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) and understand the electronic transitions involved. researchgate.netresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-bromo-5-nitropyridine |

| 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol |

| (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol |

| 1-(4-methylphenyl)ethan-1-one O-methyl oxime |

| 1-(2,2-difluorovinyl)-4-methoxybenzene |

| 2-amino-6-methylpyrimidin-4-yl benzenesulfonate |

| 2,6-diaminopyrimidin-4-yl benzenesulfonate |

| 2-amino-6-methylpyrimidin-4-ol |

| 2,6-diaminopyrimidin-4-ol |

| 4-(1H-imidazol-1-il)benzaldeído |

| 4-(1H-imidazol-1-il)anilina |

| [4-(1H-imidazol-1-il)-Fenil]Metanol |

| 4-(Imidazol-1-il)-Fenol |

| 1-fenil-2-(1H-1,2,4-triazol-1-il)etanona |

| 1-(2,4-difluorofenil)-2(1H-1,2,4-triazol-1-il)etanona |

| 1-(4-clorofenil)-2-(1H-1,2, 4-triazol-1-il)etanona |

| 1-(p-toluil)-2-(1H-1,2,4-triazol-1-il)etanona |

| 1-(4-((2-amino- 5‐methoxy)diazenyl)phenyl)ethanone |

| 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one |

| 3-amino-1,2,4-triazine |

| 4-hydroxyquinazoline |

| 2-amino-2-imidazoline |

| 2,4-dinitrotoluene |

| 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one |

| 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione |

| (2E)-3-[4-(methylsulfanyl) phenyl]-1-(4-nitrophenyl) prop-2-en-1-one |

| 2-amino-4-methylbenzothiazole |

| 4-acetyl benzonitrile |

| 4-formyl benzonitrile |

| 4-hydroxy benzonitrile |

| 3-Oxo-3- p -tolylpropylphosphonic acid |

| 4-Oxo-4-p-tolyl-butyric acid |

| 9-[(2-hydroxyethoxy) methyl] guanine |

Molecular Descriptors for Chemical Space Exploration (e.g., TPSA, LogP, Rotatable Bonds)

In the field of computational and theoretical chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are fundamental tools for navigating and understanding the vastness of chemical space, which encompasses all possible molecules. By quantifying various aspects of a molecule's structure and physicochemical properties, descriptors enable researchers to perform quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. These studies are crucial in the early stages of drug discovery and material science for predicting the biological activity, toxicity, and other important characteristics of novel compounds. For the specific chemical compound this compound, key molecular descriptors have been computationally predicted to estimate its behavior and potential for further investigation.

Detailed research findings from extensive computational studies specifically focused on the chemical space exploration of this compound are not widely available in published literature. However, the foundational molecular descriptors have been calculated and are available in various chemical databases. These descriptors provide a theoretical framework for its classification and potential interactions within a biological system.

The primary molecular descriptors for this compound are the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds. These descriptors are instrumental in predicting a compound's oral bioavailability, membrane permeability, and conformational flexibility, respectively.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a critical parameter for predicting the transport properties of drugs, such as absorption through the intestinal wall and penetration of the blood-brain barrier. A lower TPSA is generally associated with better membrane permeability. For this compound, the calculated TPSA is 46.2 Ų. nih.gov

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. It is defined as the logarithm of the ratio of the concentrations of a solute in a two-phase system of two immiscible solvents, typically octanol (B41247) and water. LogP is a vital descriptor in medicinal chemistry as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted value, often denoted as XLogP, is calculated computationally. For this compound, the predicted XLogP value is 0.9.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom. A higher number of rotatable bonds suggests greater flexibility, which can impact the binding affinity of a molecule to its target protein. Conversely, lower flexibility is often desirable for improving oral bioavailability. The number of rotatable bonds for this compound has been determined to be 3. nih.gov

These molecular descriptors are summarized in the following data table:

| Molecular Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | nih.gov |

| Predicted LogP (XLogP) | 0.9 | |

| Rotatable Bonds | 3 | nih.gov |

While specific, in-depth computational studies exploring the chemical space around this compound are not readily found in the public domain, the calculated values for its TPSA, LogP, and number of rotatable bonds provide a solid foundation for its theoretical assessment. These descriptors are essential for any future in silico studies, such as virtual screening campaigns or the development of QSAR models, that may seek to investigate this compound or its derivatives for potential biological activities.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in Complex Molecule Synthesis

2-Amino-1-(4-ethylphenyl)ethan-1-ol functions as a fundamental precursor in the synthesis of more complex molecules. uni.lugoogle.com Its classification as a "building block" by chemical suppliers underscores its role as a foundational component for creating larger, more elaborate chemical entities. cymitquimica.comenaminestore.combiosynth.com The presence of both an amino group and a hydroxyl group allows for sequential or orthogonal chemical transformations, enabling the stepwise construction of target molecules.

Chiral 1,2-amino alcohols are critical motifs in many pharmaceutical compounds and chiral auxiliaries. researchgate.net The synthesis of optically active derivatives can be achieved through methods like asymmetric transfer hydrogenation of the corresponding α-amino ketones. acs.org For instance, ruthenium catalysts paired with chiral prolinamide ligands have been effectively used to synthesize chiral β-heterosubstituted alcohols, demonstrating a pathway to optically pure products. nih.govacs.org This highlights how the core structure of an amino alcohol, such as this compound, can be integrated into larger, stereochemically defined molecules. googleapis.com The synthesis of various pharmaceutical drugs and preclinical candidates often relies on key chiral intermediates derived from such amino alcohols. researchgate.netacs.org

Role in Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which can then be screened for biological activity. The structure of this compound is well-suited for this approach. Chemical suppliers explicitly note its availability for the synthesis of compound libraries. enaminestore.com

The two reactive centers—the amine and the alcohol—can be independently functionalized. For example, the primary amine can undergo a wide range of reactions, such as acylation or reductive amination, with a diverse set of carboxylic acids or aldehydes. Subsequently, the hydroxyl group can be subjected to another set of reactions, like etherification or esterification. By employing a combinatorial approach with varied reactants at each functional group, a large and structurally diverse library of compounds can be rapidly synthesized from this single building block. This strategy is central to DOS, which seeks to explore chemical space efficiently to discover new pharmacologically significant compounds. researchgate.net

Formation of Ligands for Catalysis (Non-Biological Applications)

Chiral 1,2-amino alcohols are a cornerstone in the field of asymmetric catalysis, where they serve as readily accessible precursors for chiral ligands. The nitrogen and oxygen atoms of the amino alcohol backbone can chelate to a metal center, creating a rigid and well-defined chiral environment that can influence the stereochemical outcome of a reaction.

Although direct catalytic applications of ligands derived specifically from this compound are not extensively detailed, the broader class of similar molecules is widely used. For example, chiral prolinamide ligands, derived from amino alcohols and proline, are used in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, achieving high yields and excellent enantioselectivity. nih.govacs.org Similarly, tridentate ferrocene-based ligands (f-Ampha) and f-amphox ligands have been developed from amino alcohol scaffolds for highly efficient iridium-catalyzed asymmetric hydrogenation of various ketones, producing chiral alcohols with outstanding enantiomeric excess. researchgate.net These examples demonstrate the established potential of this compound, particularly its enantiomerically pure forms, as a precursor for synthesizing new chiral ligands for a range of metal-catalyzed asymmetric transformations.

Derivatization for Specialized Chemical Probes

Specialized chemical probes are essential tools for studying biological processes and molecular interactions. The structure of this compound provides a scaffold that can be derivatized to create such probes. The functional groups on the molecule offer handles for attaching reporter groups (like fluorophores) or bioorthogonal moieties for "click chemistry" applications.

For example, the primary amine can be selectively acylated with a molecule containing a fluorescent tag, allowing the resulting probe to be visualized in biological systems. Alternatively, the hydroxyl group could be etherified with a molecule containing a terminal alkyne. This alkyne group can then participate in copper-catalyzed azide-alkyne cycloaddition (a type of click chemistry), enabling the probe to be covalently linked to other molecules containing an azide (B81097) group. This strategy of using a core scaffold and modifying it with reactive or reporter groups is a common method for developing novel chemical probes to investigate enzyme interactions and other biochemical assays.

Q & A

Q. What are the primary synthetic routes for 2-Amino-1-(4-ethylphenyl)ethan-1-ol, and how are reaction conditions optimized?

The compound can be synthesized via catalytic hydrogenation of a nitrile precursor (e.g., 2-(4-ethylphenyl)propionitrile) using palladium on carbon (Pd/C) in anhydrous ethanol with HCl . Key parameters for optimization include:

- Catalyst loading : 5–10% Pd/C by weight.

- Temperature : 50–80°C under hydrogen pressure (1–3 atm).

- Acid concentration : 1–3 equivalents of HCl to prevent side reactions.

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized structurally and chemically?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure determination, providing bond lengths, angles, and stereochemistry .

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at para-position, hydroxyl proton at ~4.8 ppm) .

- FT-IR : Peaks at 3300–3500 cm (O-H stretch) and 1600 cm (aromatic C=C) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in polar solvents (water: ~10 mg/mL at 25°C) and highly soluble in ethanol, DMSO, and dichloromethane .

- Stability : Stable at room temperature in inert atmospheres but prone to oxidation. Store under argon at 4°C .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors (e.g., 2-(4-ethylphenyl)acetophenone), achieving >90% enantiomeric excess (ee) .

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers using hexane/isopropanol (90:10) .

Q. How do researchers resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from:

- Catalyst deactivation : Pd/C may lose activity due to sulfur impurities; pre-treatment with HO restores efficacy .

- Acid concentration : Excess HCl (>3 eq.) promotes side reactions (e.g., ether formation); pH-controlled conditions improve reproducibility .

- Validation : Cross-check yields using multiple characterization methods (e.g., gravimetric analysis vs. HPLC) .

Q. What computational tools are recommended for modeling interactions of this compound with biological targets?

Q. What mechanistic insights exist for oxidation reactions involving this compound?

- Oxidation to ketones : Potassium permanganate (KMnO) in acidic media converts the hydroxyl group to a ketone, forming 2-amino-1-(4-ethylphenyl)ethanone .

- Byproduct analysis : GC-MS identifies intermediates like epoxides under mild oxidative conditions .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.